Fmoc-4,5-dehydro-l-leucine

Peptide Conformation β-Turn Mimetics Dehydroamino Acids

In solid-phase peptide synthesis, achieving conformational control to enhance binding affinity and stability is a persistent challenge. Fmoc-4,5-dehydro-L-leucine directly addresses this by providing a rigid, α,β-unsaturated leucine analog. • Structural Rigidity: Introduces a 4,5-alkene that restricts backbone flexibility, actively driving Type II β-turn formation as confirmed by NMR. • Enhanced Peptide Stability: Pre-organizes the active conformation, shielding amide bonds from proteolysis for improved metabolic stability. • Validated Building Block: Efficiently incorporated via standard SPPS and even in cell-free protein synthesis systems for producing modified proteins.

Molecular Formula C21H21NO4
Molecular Weight 351.4 g/mol
CAS No. 87720-55-6
Cat. No. B557896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-4,5-dehydro-l-leucine
CAS87720-55-6
Synonymsfmoc-4,5-dehydro-l-leucine; 87720-55-6; Fmoc-4,5-dehydro-Leu-OH; SCHEMBL14570616; CTK8E7000; ZINC2560900; 1386AF; MFCD00237651; AKOS016344241; TR-027584; BB0260167; FT-0679757; (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylpent-4-enoicacid
Molecular FormulaC21H21NO4
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC(=C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C21H21NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,1,11-12H2,2H3,(H,22,25)(H,23,24)/t19-/m0/s1
InChIKeyYUPPKUMKKSBZRL-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-4,5-dehydro-L-leucine: Overview & Procurement


Fmoc-4,5-dehydro-L-leucine (CAS 87720-55-6) is an Fmoc-protected, non-proteinogenic amino acid building block used primarily in solid-phase peptide synthesis (SPPS) . Its defining structural feature is an α,β-unsaturation (a 4,5-double bond) in the leucine side chain, which imposes conformational rigidity on the resulting peptide backbone [1]. This compound is available from commercial suppliers with a typical purity of ≥99% (HPLC), a molecular weight of 351.4 g/mol, and a melting point range of 127-133 °C .

Designed for solid-phase peptide synthesis (SPPS) with conformational control
High Z-isomer purity supports homogeneous peptide synthesis
Specialized coupling protocol may be required; review synthetic methods

Why Fmoc-4,5-dehydro-L-leucine Cannot Be Substituted


Substituting Fmoc-4,5-dehydro-L-leucine with a generic, saturated analog like Fmoc-Leu-OH (CAS 35661-60-0) or another unsaturated building block will fundamentally alter the target peptide's conformational properties and synthetic tractability. The 4,5-dehydro modification introduces an alkene moiety that restricts backbone flexibility, a feature absent in its saturated counterpart. This rigidity is not merely incremental; it actively drives the formation of specific secondary structures, such as Type II β-turns [1]. Conversely, attempts to use other α,β-unsaturated building blocks (e.g., Fmoc-allylglycine) may lead to different conformational biases or synthetic challenges [2][3]. Therefore, direct substitution is not feasible without a complete redesign and re-validation of the target peptide's structure and activity profile.

!
Saturated leucine (Fmoc-Leu-OH): Lacks the α,β-unsaturation required for Type II β-turn induction; backbone flexibility cannot replace conformational rigidity.
!
Other unsaturated building blocks: Different side-chain or double-bond geometry may introduce alternative conformational biases, altering target peptide structure.

Fmoc-4,5-dehydro-L-leucine vs. Close Analogs


Type II β-Turn Induction vs. Flexible Leucine

Unlike saturated leucine (Fmoc-Leu-OH), which confers conformational flexibility, the 4,5-dehydro modification rigidifies the peptide backbone and strongly promotes a Type II β-turn conformation. This was demonstrated in a direct comparative NMR study where the dehydroleucine-containing tripeptide Boc-Pro-ΔZLeu-Gly-NHEt exhibited a well-defined folded β-turn structure, a feature not observed in peptides with flexible, saturated residues at the same position [1].

β-Turn Induction
Head-to-head
Stabilizes folded Type II β-turn (NMR)
Saturated Leu: flexible backbone, no defined β-turn bias
Supports pre-organized β-turn design strategy
Tripeptide model, 270 MHz ¹H NMR
Peptide Conformation β-Turn Mimetics Dehydroamino Acids

DPPA Coupling Requirement vs. Standard Reagents

The incorporation of aliphatic α,β-didehydro-α-amino acid residues like dehydroleucine presents distinct synthetic challenges compared to aromatic analogs (e.g., dehydro-phenylalanine). A study comparing the synthesis of various dehydropeptide building blocks found that while peptides containing aromatic dehydroamino acids could be synthesized with good yields and purities using standard coupling agents like PyBOP or TBTU, aliphatic residues (like dehydroleucine) required the use of the specialized and more reactive coupling agent DPPA (diphenylphosphoryl azide) to achieve good coupling efficiency [1].

Coupling Protocol
Head-to-head
Requires DPPA for efficient SPPS incorporation
Aromatic dehydroamino acids: standard PyBOP/TBTU
Specialized SPPS protocol may be required
Polystyrene-based solid support
Solid-Phase Peptide Synthesis SPPS Coupling Efficiency Dehydropeptide Synthesis

Z-Isomer Preference vs. Isoleucine E/Z Mixture

The synthesis of Fmoc-4,5-dehydro-L-leucine exhibits a very strong preference for the Z-isomer configuration [1]. This is a critical quality attribute, as the E/Z configuration of the double bond dictates the three-dimensional conformation of the resulting peptide. In contrast, the synthesis of the related aliphatic dehydroisoleucine (ΔIle) results in an equimolar mixture of Z and E isomers, which would lead to a heterogeneous peptide product and require challenging separation steps if a single isomer is desired [1].

Z-Isomer Selectivity
Head-to-head
Strong Z preference
vs. dehydroisoleucine 1:1 Z/E mixture
High isomeric purity simplifies peptide synthesis
Oxidation from oxazolone intermediate
Stereoselective Synthesis Dehydroamino Acid Isomers SPPS Building Blocks

Fmoc-4,5-dehydro-L-leucine Key Applications


Engineering Defined β-Turn Peptides

Fmoc-4,5-dehydro-L-leucine is the building block of choice when the goal is to rationally introduce a Type II β-turn into a linear peptide sequence. As demonstrated by NMR conformational studies [1], this building block actively folds the peptide backbone. This application is critical in the development of peptide-based therapeutics, where pre-organizing the active conformation can enhance binding affinity to target receptors and improve metabolic stability by shielding amide bonds from proteolysis.

Peptide Conjugates for Targeted Delivery

This compound is explicitly claimed in patented methods for the preparation of synthetic peptide conjugates [1]. The Fmoc-protected dehydroleucine or its derivatives serve as a key scaffold for attaching glycoconjugates or detectable labels to peptides. This application is central to the development of targeted drug delivery systems, bioconjugates, and diagnostic probes where precise molecular architecture and stability are required.

Cell-Free Incorporation of Unnatural Amino Acids

Research has demonstrated the efficient incorporation of (S)-4,5-dehydroleucine into a protein using an E. coli S30 extract cell-free system [1]. This is a powerful application for producing modified proteins for structural biology or functional studies. The evidence shows that the normal biosynthetic machinery can accept dehydroleucine as a substitute for leucine, enabling the study of how a single rigid residue alters protein folding, stability, and function in a high-throughput, cell-free format.

Application
Selection Property
Validation Focus
β-Turn peptide engineering studies
Conformational bias for Type II β-turn
Secondary structure validation (spectroscopy)
Peptide conjugate synthesis for delivery research
Fmoc-protected scaffold for site-specific conjugation
Conjugate stability and labeling assessment
Cell-free unnatural amino acid incorporation
Compatibility with translation extract systems
Incorporation efficiency and protein folding analysis

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